

physical and chemical properties of Ethyl 4-(5-formyl-2-furyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-(5-formyl-2-furyl)benzoate*

Cat. No.: B090904

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-(5-formyl-2-furyl)benzoate

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4-(5-formyl-2-furyl)benzoate**, tailored for researchers, scientists, and drug development professionals. This document includes key data, experimental protocols, and visualizations to support further research and application of this compound.

Core Properties

Ethyl 4-(5-formyl-2-furyl)benzoate is a heterocyclic aromatic compound. Its core structure consists of a benzoate group attached to a furan ring, which is further substituted with a formyl group. This combination of functional groups suggests potential for a variety of chemical reactions and biological activities.

Physical and Chemical Data

A summary of the key physical and chemical properties of **Ethyl 4-(5-formyl-2-furyl)benzoate** is presented in Table 1. This data is essential for handling, storage, and experimental design.

Property	Value	Reference
CAS Number	19247-87-1	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1] [2]
Molecular Weight	244.24 g/mol	[1] [2]
Melting Point	113-115 °C	[3] [4]
Boiling Point	404.7 ± 40.0 °C (Predicted)	[3] [4]
Density	1.199 ± 0.06 g/cm ³ (Predicted)	[3] [4]
Appearance	Not explicitly stated, likely a solid at room temperature	
Solubility	No specific data found. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water, typical for aromatic esters.	
InChI	InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9H,2H2,1H3	[5]
SMILES	CCOC(=O)c1ccc(cc1)c2oc(C=O)cc2	[5]

Synthesis and Purification

The synthesis of **Ethyl 4-(5-formyl-2-furyl)benzoate** can be achieved through a palladium-catalyzed Suzuki coupling reaction, a common method for forming aryl-aryl bonds.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes a plausible method for the synthesis of **Ethyl 4-(5-formyl-2-furyl)benzoate** from Ethyl 4-bromobenzoate and 2-formylfuran-5-boronic acid.

Materials:

- Ethyl 4-bromobenzoate
- 2-Formylfuran-5-boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add Ethyl 4-bromobenzoate (1.0 eq), 2-formylfuran-5-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq), in toluene.
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

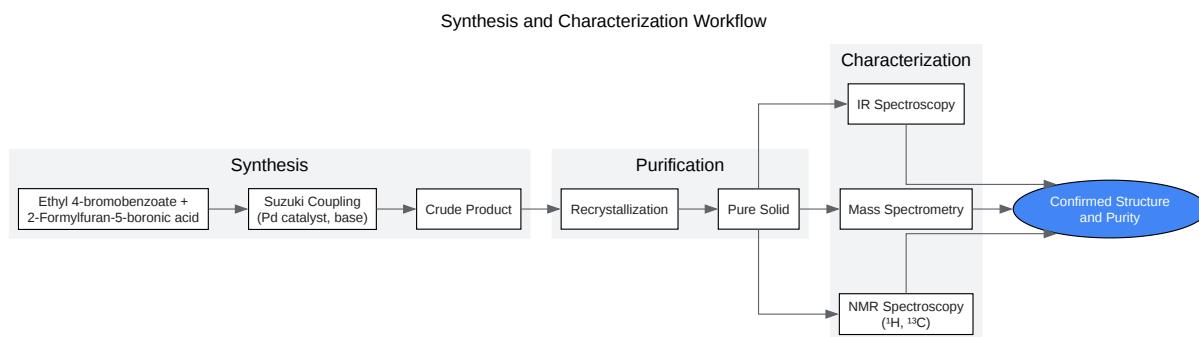
The crude **Ethyl 4-(5-formyl-2-furyl)benzoate** can be purified by recrystallization to yield a product of high purity.

Procedure:

- Dissolve the crude product in a minimum amount of a hot solvent, such as a mixture of ethanol and water or ethyl acetate and hexanes.
- If any insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized **Ethyl 4-(5-formyl-2-furyl)benzoate** should be confirmed using standard analytical techniques.


Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the molecular structure. The ^1H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and furan rings, the aldehyde proton, and the ethyl ester group.[\[5\]](#)
- Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 244.24 g/mol .[\[5\]](#)

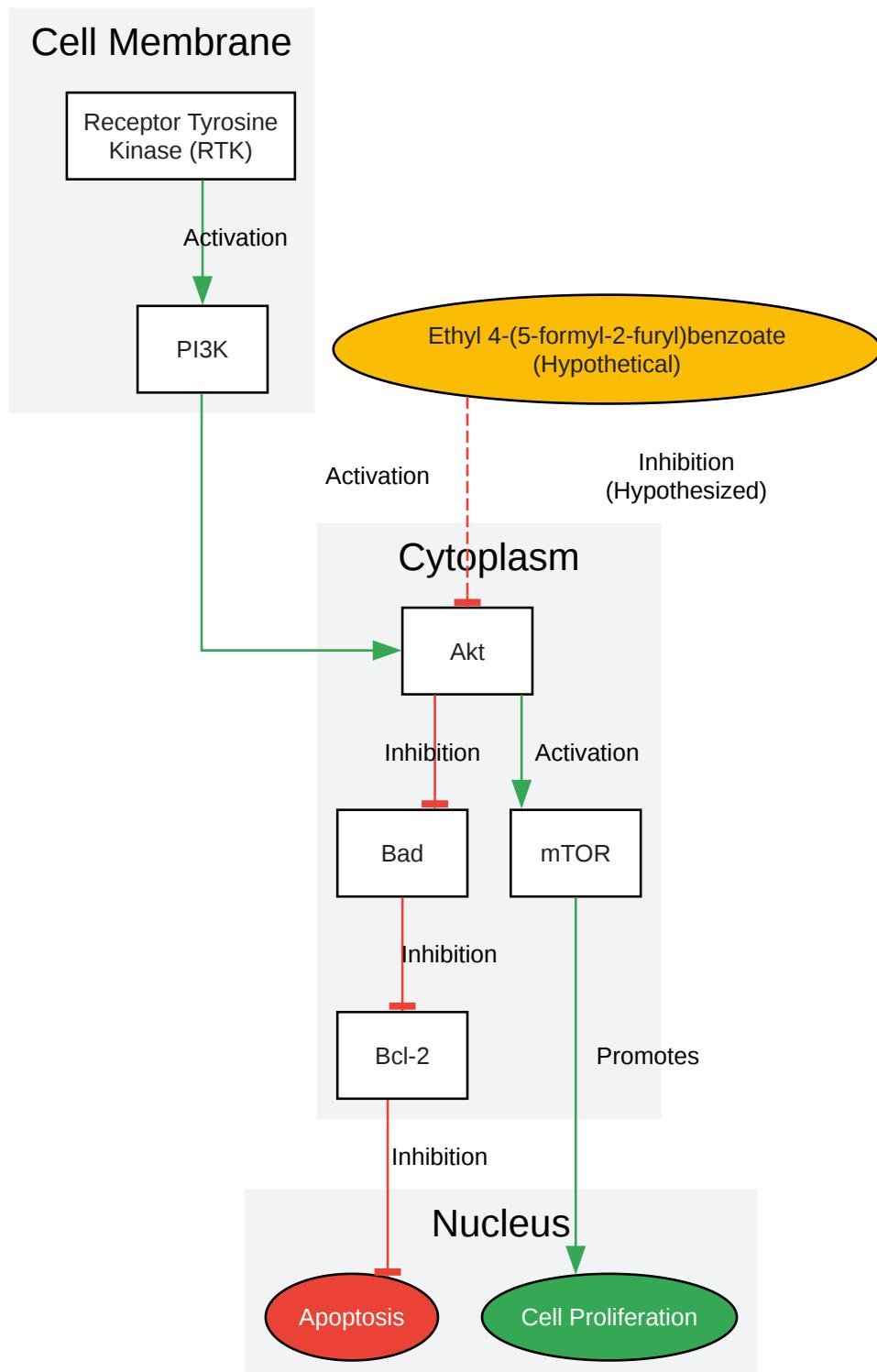
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the carbonyl stretching frequencies of the ester and aldehyde groups.

Logical Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Ethyl 4-(5-formyl-2-furyl)benzoate**.


Potential Biological Activity and Signaling Pathways

While no specific biological activities for **Ethyl 4-(5-formyl-2-furyl)benzoate** have been reported, furan derivatives are known to exhibit a range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties. The following section explores a plausible signaling pathway that furan-containing compounds may modulate, based on general findings for this class of molecules.

Disclaimer: The following signaling pathway is a representative example based on the known biological activities of other furan derivatives and is not based on direct experimental evidence for **Ethyl 4-(5-formyl-2-furyl)benzoate**. It is intended to serve as a conceptual framework for future research.

Many furan-containing compounds have been investigated for their anticancer properties. One common mechanism of action for anticancer agents is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The PI3K/Akt signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.

Hypothetical Signaling Pathway for Furan Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [physical and chemical properties of Ethyl 4-(5-formyl-2-furyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090904#physical-and-chemical-properties-of-ethyl-4-5-formyl-2-furyl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com